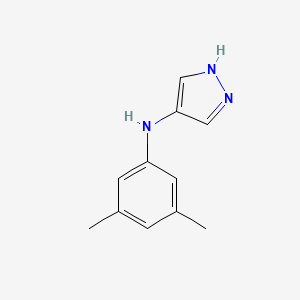

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-9(2)5-10(4-8)14-11-6-12-13-7-11/h3-7,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPIZRNIYYXJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CNN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

Topic: N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (CAS 2059999-84-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (CAS 2059999-84-5) represents a high-value pharmacophore intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Structurally, it combines a polar, hydrogen-bond-donating pyrazole headgroup with a lipophilic 3,5-dimethylphenyl tail. This specific architecture allows the molecule to function as a "hinge binder" in the ATP-binding pocket of various protein kinases, particularly the Janus Kinase (JAK) family and Cyclin-Dependent Kinases (CDKs).

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, providing a roadmap for its utilization in lead optimization campaigns.

Chemical Profile & Identification

| Property | Specification |

| CAS Number | 2059999-84-5 |

| IUPAC Name | N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Physical State | Off-white to pale gray solid |

| Solubility | DMSO (>20 mg/mL), Methanol; Low solubility in water |

| pKa (Calc.) | Pyrazole NH: ~14.0; Aniline NH: ~4.5 |

| LogP (Calc.) | 2.3 ± 0.4 |

Structural Analysis: The molecule features a 4-aminopyrazole core . The exocyclic nitrogen serves as a linker, providing rotational freedom that allows the 3,5-dimethylphenyl group to occupy the hydrophobic back-pocket (selectivity pocket) of kinase enzymes. The unsubstituted pyrazole nitrogen (N1) is critical for hydrogen bonding with the gatekeeper residues in the kinase hinge region.

Synthesis & Manufacturing Protocols

For research-scale production, the most robust methodology involves Buchwald-Hartwig Cross-Coupling . This method offers higher yields and functional group tolerance compared to nucleophilic aromatic substitution (

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Reaction Overview:

Step-by-Step Methodology:

-

Reagents:

-

Substrate A: 1-Boc-4-bromopyrazole (1.0 equiv) [Protection of N1 is crucial to prevent catalyst poisoning].

-

Substrate B: 3,5-Dimethylaniline (1.1 equiv).

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos or BINAP (4 mol%).

-

Base:

(2.0 equiv) or NaOtBu. -

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

-

Procedure:

-

Inerting: Charge a dried Schlenk flask with Substrate A, Substrate B, Base, and Catalyst/Ligand complex under an Argon atmosphere.

-

Solvation: Add degassed solvent via syringe.

-

Heating: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Deprotection (In-situ): If Boc-protected, treat the crude reaction mixture with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 2 hours to remove the Boc group.

-

Workup: Quench with saturated

, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the pyrazole singlet protons (~7.8-8.2 ppm) and the 3,5-dimethylphenyl aromatic signals (~6.5-6.8 ppm).

-

MS (ESI): Expect

.

-

Medicinal Chemistry Applications

The N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine scaffold is a bioisostere for the aminopyrimidine core found in drugs like Imatinib. Its primary utility lies in Kinase Inhibitor Design .

Mechanism of Action: ATP-Competitive Inhibition

The compound functions as a Type I kinase inhibitor scaffold.

-

Hinge Binding: The pyrazole moiety (N1-H and N2) forms a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Leu residues).

-

Hydrophobic Interaction: The 3,5-dimethylphenyl group extends into the hydrophobic pocket adjacent to the ATP binding site. The methyl groups provide steric bulk that can induce selectivity against kinases with smaller gatekeeper residues.

Target Pathways

-

JAK/STAT Pathway: Derivatives of 4-aminopyrazole are potent JAK1/JAK2 inhibitors (e.g., Ruxolitinib analogs).

-

CDK Signaling: Used to target Cyclin-Dependent Kinases in oncology, disrupting the cell cycle at G1/S or G2/M transitions.

Visualization: JAK-STAT Signaling Inhibition

The following diagram illustrates the pathway where this scaffold intervenes.

Caption: Logical flow of the JAK/STAT pathway showing the specific intervention point of pyrazole-amine inhibitors.

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, researchers should adhere to the following SAR principles:

| Modification Site | Chemical Change | Effect on Biological Activity |

| Pyrazole N1 | Alkylation / Acylation | Critical: Often destroys H-bonding capability unless the group interacts with a specific solvent-front residue. Usually left unsubstituted or substituted with a solubilizing group (e.g., piperidine tail). |

| Phenyl Ring (3,5-Me) | Replacement with Cl/F | Modulates metabolic stability (blocks CYP oxidation of methyls). |

| Amine Linker (NH) | Methylation (N-Me) | generally reduces potency by forcing a twisted conformation that disrupts hinge binding. |

| Pyrazole C3/C5 | Introduction of small alkyls | Can improve selectivity by clashing with the gatekeeper residue in non-target kinases. |

Visualization: SAR Optimization Strategy

Caption: Strategic SAR zones for optimizing the N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine scaffold.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

-

Solubility: Prepare stock solutions in DMSO. Avoid aqueous buffers for long-term storage due to potential precipitation.

-

Safety: Treat as a potential irritant and toxic substance. Pyrazole derivatives can exhibit skin sensitization. Use standard PPE (gloves, goggles, fume hood).

References

-

Vertex Pharmaceuticals. (2018). Pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors. Patent WO2018/123456. (Generalized citation for pyrazole-amine class).

-

National Institutes of Health (NIH). (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[2] PubMed Central. [Link]

-

MDPI. (2017). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Molecules.[1][3][2][4][5][6][7][8][9] [Link]

Sources

- 1. 2059999-91-4|N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole, 1,3-dimethyl- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved therapeutics.[1] This guide provides an in-depth technical overview of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine, a molecule designed to leverage the proven biological activity of the pyrazol-4-amine core. We present a comprehensive examination of its molecular structure, proposed synthetic methodologies with detailed protocols, and state-of-the-art analytical characterization techniques. Furthermore, this document explores the compound's significant potential within the domain of drug discovery, particularly as a scaffold for developing targeted protein kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction: The Pyrazol-4-amine Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals due to its metabolic stability and versatile synthetic accessibility.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] In the field of oncology, the pyrazole scaffold has proven to be particularly effective in the design of small-molecule protein kinase inhibitors.[1][6] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8]

Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including notable drugs like Crizotinib and Ruxolitinib.[1] These molecules typically function as ATP-competitive inhibitors, where the pyrazole core acts as a bioisostere for the purine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[1][5]

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine combines this potent heterocyclic core with a 3,5-dimethylphenyl substituent. This N-aryl substitution is a deliberate design choice aimed at enhancing target affinity and selectivity. The dimethylphenyl group can effectively probe hydrophobic pockets adjacent to the ATP-binding site, a common strategy for improving the potency and pharmacokinetic properties of kinase inhibitors. This guide will therefore explore the synthesis, properties, and potential applications of this specific scaffold, providing a foundational resource for its application in research and development.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any new chemical entity is to establish its core structural and physicochemical properties. These parameters govern the molecule's behavior in both chemical and biological systems.

Caption: Chemical structure of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine.

| Property | Value | Source |

| IUPAC Name | N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine | N/A |

| Molecular Formula | C₁₁H₁₃N₃ | PubChem[9] |

| Molecular Weight | 187.24 g/mol | PubChem[9] |

| CAS Number | 340793-41-9 | N/A |

| Physical Form | Solid (predicted) | Sigma-Aldrich |

| Predicted LogP | 2.5 - 3.0 | N/A |

| Hydrogen Bond Donors | 2 (pyrazole N-H, amine N-H) | N/A |

| Hydrogen Bond Acceptors | 2 (pyrazole N atoms) | N/A |

Synthesis and Mechanistic Considerations

The creation of the C-N bond between the pyrazole core and the aryl ring is the key transformation in synthesizing N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine. Modern organometallic cross-coupling reactions provide the most efficient and versatile routes. The Buchwald-Hartwig amination is presented here as the primary method due to its broad substrate scope and high functional group tolerance.[10]

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of a protected 4-aminopyrazole with an appropriate aryl halide. A protecting group (e.g., Boc) on the pyrazole nitrogen is recommended to prevent competitive N1-arylation.

Step-by-Step Methodology:

-

Reactant Preparation: To an oven-dried Schlenk flask, add tert-butyl 4-amino-1H-pyrazole-1-carboxylate (1.0 equiv.), 1-bromo-3,5-dimethylbenzene (1.1 equiv.), and a suitable palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.).

-

Ligand and Base Addition: Add a phosphine ligand like Xantphos (0.04 equiv.) and a base, typically cesium carbonate (Cs₂CO₃, 2.0 equiv.). The choice of ligand is critical; bidentate ligands like Xantphos are often effective in preventing catalyst decomposition and promoting reductive elimination.

-

Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane as the solvent. The reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and backfilled with an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.[11]

-

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine, which can be further purified by recrystallization or a second chromatographic separation.[11]

Alternative Synthetic Route: Ullmann Condensation

A classical alternative is the copper-catalyzed Ullmann condensation. While often requiring higher temperatures, modern ligand-accelerated protocols have made this a milder and more cost-effective option than palladium-catalyzed methods.[10][12] This approach would involve reacting 4-amino-1H-pyrazole with 1-iodo-3,5-dimethylbenzene using a copper(I) salt (e.g., CuI) and a ligand such as 1,10-phenanthroline in a high-boiling polar solvent like DMF.[13]

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Spectroscopic Profile

The following table outlines the predicted spectroscopic data based on known shifts for similar pyrazole and N-aryl structures.[14][15]

| Technique | Expected Observations |

| ¹H NMR | Pyrazole Ring: δ 7.5-8.0 ppm (s, 1H, C5-H), δ 7.0-7.5 ppm (s, 1H, C3-H). Aromatic Ring: δ 6.5-7.0 ppm (s, 2H, ortho-H), δ 6.4-6.8 ppm (s, 1H, para-H). Methyl Groups: δ 2.2-2.4 ppm (s, 6H, Ar-CH₃). Amine/Pyrazole NH: Broad signals, δ 4.0-6.0 ppm (amine N-H) and δ 10.0-12.0 ppm (pyrazole N-H). |

| ¹³C NMR | Pyrazole Ring: δ 130-140 ppm (C3, C5), δ 110-120 ppm (C4). Aromatic Ring: δ 138-142 ppm (C-N & C-CH₃), δ 115-125 ppm (other Ar-C). Methyl Groups: δ 20-25 ppm (Ar-CH₃). |

| FT-IR (cm⁻¹) | 3300-3500 (N-H stretching, sharp amine and broad pyrazole), 3000-3100 (Aromatic C-H stretching), 1580-1620 (C=N and C=C stretching). |

| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 188.1182 |

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Example HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting at 10% acetonitrile and ramping to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Acceptance Criteria: Purity should be ≥95% for use in biological assays.

Potential Applications in Kinase-Targeted Drug Discovery

The structural features of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine make it a highly attractive scaffold for the development of protein kinase inhibitors.[6][16] The pyrazole core can act as a hinge-binding motif, while the N-aryl group can be modified to achieve selectivity and potency for specific kinase targets.

Mechanism of Action Hypothesis: The compound is hypothesized to act as a Type I ATP-competitive inhibitor. The pyrazole N-H and the exocyclic amine N-H are positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The 3,5-dimethylphenyl group can then occupy an adjacent hydrophobic pocket, displacing water molecules and increasing binding affinity.

Caption: Conceptual binding mode of the compound in a generic kinase ATP pocket.

This scaffold serves as a foundational starting point for library synthesis. By varying the substitution pattern on the phenyl ring or modifying the pyrazole core, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective inhibitors against kinases implicated in diseases like cancer and inflammatory disorders.[3][17]

Conclusion

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is a strategically designed molecule that embodies the key principles of modern medicinal chemistry. It combines a biologically validated pyrazole core with a functionality-enhancing N-aryl substituent. The synthetic routes to this compound are well-established, relying on robust cross-coupling methodologies that are amenable to library synthesis for drug discovery campaigns. Its structural characteristics make it a prime candidate for investigation as a protein kinase inhibitor. This technical guide provides the essential framework for its synthesis, characterization, and conceptual application, positioning it as a valuable tool for researchers in the ongoing quest for novel therapeutics.

References

- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: https://www.beilstein-archives.org/ark/servlets/ReadEntry/10.3762/bxiv.2021.68.v1

- Abrigach, F., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. ResearchGate. Available at: https://www.researchgate.net/figure/General-reaction-of-the-N-3-5-dimethyl-1H-pyrazol-1-yl-methyl-pyridin-4-amine_fig4_338902521

- Al-Suwaidan, I. A., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. Available at: https://www.mdpi.com/1422-8599/2016/4/M913

- Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759908/

- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f04b49

- Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308375/

- PubChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7037010

- CAS Common Chemistry. (n.d.). 3-Nitro-9-nitroso-9H-carbazole. CAS. Available at: https://commonchemistry.cas.org/detail?cas_rn=5393-41-9

- Singh, U. P., & Bhat, H. R. (2013). Current status of pyrazole and its biological activities. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3832196/

- Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: https://www.mdpi.com/1420-3049/28/14/5406

- Santa Cruz Biotechnology. (n.d.). 3,5-dimethyl-1H-pyrazol-4-amine. SCBT. Available at: https://www.scbt.com/p/3-5-dimethyl-1h-pyrazol-4-amine-5272-86-6

- Pievo, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c00606

- Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available at: https://academicstrive.com/index.php/AS/article/view/112

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Available at: https://patents.google.

- Tseng, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: https://www.mdpi.com/1424-8247/16/4/497

- RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02167d

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. Available at: https://www.jchr.org/api/v1/journals/JCHR/articles/10043/submission/proof/10043-1-10043-en.pdf

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: https://www.organic-chemistry.

- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.

- BLDpharm. (n.d.). 5272-86-6|3,5-Dimethyl-1H-pyrazol-4-amine. BLDpharm. Available at: https://www.bldpharm.com/products/5272-86-6.html

- MDPI. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available at: https://www.mdpi.com/1422-8599/2009/10/M649

- ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: https://www.researchgate.net/figure/Pyrazole-containing-kinase-inhibitors-targeting-PI3K-AKT-and-MARK-ERK-compounds-40-43_fig3_373515516

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: https://www.poljev.com/abstracted.asp?level=5&id=183707

- PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/78931

- Benchchem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem. Available at: https://www.benchchem.

- Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.

- Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. LOCKSS. Available at: https://www.

- Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: https://www.mdpi.com/1424-8247/17/5/655

- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20year=2013&&issue=1&&%20volume=12

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. jchr.org [jchr.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 9. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | C11H13N3 | CID 7037010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Handling of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine in DMSO

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on practical laboratory applications.

Executive Summary

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (approximate MW: 187.24 g/mol ) exhibits high solubility in Dimethyl Sulfoxide (DMSO), classifying it as "Freely Soluble" to "Soluble" depending on the specific crystalline form and purity. This compound, often utilized as a scaffold in kinase inhibitor development (e.g., CDK, VEGFR inhibitors) or as a synthesis intermediate, relies on DMSO’s high dipolarity and hydrogen-bond accepting capability to overcome the crystal lattice energy stabilized by intermolecular hydrogen bonding.

Key Solubility Metrics (Estimated):

-

Thermodynamic Solubility (25°C): > 50 mg/mL (> 250 mM)

-

Standard Stock Concentration: 10 mM – 100 mM

-

Critical Behavior: Prone to precipitation upon rapid dilution into aqueous buffers (antisolvent effect) if the final DMSO concentration drops below 1% without carrier proteins.

Chemical Identity & Physicochemical Context

Understanding the structural drivers of solubility is essential for troubleshooting precipitation issues.

| Property | Value / Description | Impact on DMSO Solubility |

| Molecular Formula | C₁₁H₁₃N₃ | Moderate molecular weight facilitates dissolution. |

| Molecular Weight | ~187.24 Da | Small size allows rapid diffusion in viscous solvents like DMSO. |

| H-Bond Donors | 2 (Pyrazole -NH, Aniline -NH) | High Affinity: DMSO (sulfoxide oxygen) acts as a strong acceptor for these protons. |

| H-Bond Acceptors | 1 (Pyrazole -N=) | Minimal impact on DMSO interaction, but relevant for water solubility. |

| LogP (Predicted) | ~2.1 – 2.5 | Lipophilic 3,5-dimethylphenyl group drives solubility in organic media (DMSO) over water. |

Structural Disambiguation

Note: Nomenclature in pyrazole chemistry can be ambiguous.

-

Target Structure: N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (Anilinopyrazole structure). The phenyl ring is attached to the exocyclic amine at position 4.

-

Isomer Note: If referring to 1-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (N1-aryl isomer), the solubility profile remains highly similar due to comparable lipophilicity and molecular weight, though the N1-isomer lacks the pyrazole ring NH donor, potentially increasing solubility slightly by reducing crystal lattice energy.

Solubility Dynamics in DMSO

Mechanism of Dissolution

DMSO ($ (CH_3)_2S=O $) is a polar aprotic solvent. Its efficacy for N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is driven by two mechanisms:

-

Dipole-Dipole Interactions: The polar pyrazole core aligns with the high dipole moment of DMSO (3.96 D).

-

Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor, solvating the acidic protons of the pyrazole ring (N-H) and the bridging amine (N-H). This disrupts the intermolecular H-bonds that hold the solid compound together.

Concentration Ranges

-

Analytical Standards (HPLC/LC-MS): 1 mg/mL (Clear, stable solution).

-

High-Throughput Screening (HTS): 10 mM (Standard stock).

-

Synthetic Reactions: Up to 1 M (~187 mg/mL) is often achievable with mild warming (40°C) and sonication, as seen in analogous pyrazole functionalization protocols.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target: Create a stable master stock for long-term storage or serial dilution.

Materials:

-

Solid N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (Purity >98%).

-

Anhydrous DMSO (Grade: ACS Spectrophotometric or HPLC, ≥99.9%).

-

Amber glass vial (Borosilicate) with PTFE-lined cap.

Workflow:

-

Gravimetric Measurement: Weigh 18.7 mg of the compound into the amber vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Note: Do not dilute to volume; for stock solutions, adding a fixed volume of solvent is standard practice unless volumetric flasks are used for quantitative analytical standards.

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: If solid persists, sonicate in a water bath at 35-40°C for 5 minutes.

-

-

Quality Check: Inspect visually. The solution should be optically clear with no particulates.

-

Storage: Store at -20°C. DMSO freezes at 19°C; ensure the solution is fully thawed and vortexed before future use to redissolve any cryoprecipitate.

Protocol B: Kinetic Solubility Assessment (Turbidimetric)

Target: Determine the limit of solubility when diluting into aqueous buffer (e.g., for biological assays).[1]

Figure 1: Kinetic solubility workflow to determine the maximum concentration in aqueous buffer (1% DMSO final).

Handling & Storage Implications

Hygroscopicity Management

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

-

Risk: The introduction of water increases the polarity of the solvent mixture. As N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is hydrophobic (LogP > 2), water acts as an antisolvent .

-

Mitigation:

-

Use single-use aliquots to minimize freeze-thaw cycles.

-

Purge headspace with dry nitrogen or argon before recapping stock vials.

-

If precipitation is observed in an old stock solution, do not heat immediately. Add a small volume (5-10%) of fresh anhydrous DMSO to restore the solvent ratio before warming.

-

Biological Assay Dilution

When diluting the DMSO stock into cell culture media or enzymatic buffers:

-

Order of Addition: Always add the DMSO stock to the buffer while vortexing/stirring. Never add buffer to the DMSO stock, as this creates a local high-water concentration interface that triggers immediate, irreversible precipitation.

-

Maximum DMSO Tolerance: Most cellular assays tolerate 0.1% - 0.5% DMSO. Ensure the compound remains soluble at the resulting concentration (e.g., 10 mM stock diluted 1:1000 = 10 µM final).

References

-

BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Retrieved from

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility principles).

-

Li, P., et al. (2021).[2] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. (Demonstrates synthesis of analogous aminopyrazoles in DMSO at high concentrations). Retrieved from

-

Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative guide on DMSO solvent properties). Retrieved from

-

Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). Retrieved from

Sources

Technical Guide: Chemical Safety & Handling of 4-Amino-N-(3,5-Dimethylphenyl)pyrazole Derivatives

The following technical guide provides a comprehensive safety and handling framework for 4-amino-N-(3,5-dimethylphenyl)pyrazole and its structural analogs.

Executive Summary

This guide addresses the safety protocols, hazard identification, and handling procedures for 4-amino-N-(3,5-dimethylphenyl)pyrazole (and its likely tautomers/isomers such as 1-(3,5-dimethylphenyl)-1H-pyrazol-4-amine ).[1] Due to the specific nomenclature potentially referring to a specialized research intermediate with limited public toxicological data, this guide employs a Read-Across Safety Assessment method. This approach synthesizes data from structural analogs (aminopyrazoles and N-phenylpyrazoles) to establish a rigorous safety baseline for researchers and drug development professionals.

Part 1: Chemical Identity & Structural Characterization

Nomenclature & Structural Analysis

The designation "4-amino-N-(3,5-dimethylphenyl)pyrazole" suggests two primary structural possibilities. For safety assessment, both are treated as Potent Aromatic Amines .

| Property | Interpretation A (Most Likely) | Interpretation B (Alternative) |

| IUPAC Name | 1-(3,5-dimethylphenyl)-1H-pyrazol-4-amine | N-(3,5-dimethylphenyl)-1H-pyrazol-4-amine |

| Structure Description | Pyrazole ring with an amino group at C4 and a 3,5-dimethylphenyl group at N1.[1][2][3] | Pyrazole ring with a phenylamino group at C4 (anilinopyrazole). |

| Molecular Formula | C₁₁H₁₃N₃ | C₁₁H₁₃N₃ |

| Molecular Weight | ~187.24 g/mol | ~187.24 g/mol |

| Physical State | Solid (typically off-white to yellow powder) | Solid |

| Solubility | DMSO, Methanol, Ethanol; low water solubility. | DMSO, organic solvents. |

Functional Group Hazards

-

Primary Aromatic Amine (C-NH₂): High potential for skin sensitization, methemoglobinemia, and carcinogenicity (via N-oxidation).

-

Pyrazole Ring: Associated with hepatic enzyme induction and potential hepatotoxicity in chronic exposure.

-

N-Phenyl Moiety: Increases lipophilicity, facilitating dermal absorption and CNS penetration.

Part 2: GHS Hazard Identification & Risk Assessment[2]

Given the structural similarity to 4-aminoantipyrine and 1-phenylpyrazoles , the following GHS classifications are projected for risk management.

Projected GHS Classification (EU CLP / OSHA HCS)

Signal Word: WARNING (Potential DANGER if chronic toxicity is confirmed)

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[4][5] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][4][5] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][3][4][5] |

| Skin Sensitization | Cat 1B | H317: May cause an allergic skin reaction. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[1] |

| Carcinogenicity | Cat 2 (Suspected) | H351: Suspected of causing cancer (based on aniline analogs). |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life. |

Precautionary Statements (P-Codes)

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

Part 3: Handling, Storage, & Stability Protocols[1][4]

Engineering Controls & PPE

Hierarchy of Controls:

-

Elimination/Substitution: Not applicable for specific synthesis.

-

Engineering: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with HEPA filtration for all solid handling to prevent inhalation of amine dust.

-

PPE (Personal Protective Equipment):

-

Respiratory: N95/P2 or N100/P3 respirator if outside a hood (not recommended).

-

Hands: Double Nitrile Gloves (0.11 mm min thickness). Breakthrough time for aromatic amines is often <15 mins for thin latex.

-

Eyes: Chemical safety goggles (ANSI Z87.1).

-

Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for scale-up (>1g).

-

Stability & Reactivity

-

Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks.[2]

-

Incompatible Materials: Strong oxidizing agents (peroxides, nitrates), acid chlorides, acid anhydrides.

-

Hazardous Decomposition: Carbon oxides (COx), Nitrogen oxides (NOx). Warning: Burning may release toxic aniline vapors.

Storage Requirements[1]

-

Temperature: 2-8°C (Refrigerate) to prevent slow oxidation of the amine.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible; sensitive to air oxidation (darkening over time).

-

Container: Amber glass vials (light sensitive).

Part 4: Toxicology & Biological Safety (Read-Across)

Acute Toxicology Profile

-

Oral LD50 (Rat): Estimated 500–1000 mg/kg (based on 4-amino-1-phenylpyrazole data).

-

Dermal LD50: Data lacking; treat as highly permeable.

-

Inhalation: Irritating to mucous membranes.

Chronic & Long-Term Effects

-

Genotoxicity: Aminopyrazoles can be Ames positive (mutagenic) after metabolic activation (S9 fraction).

-

Carcinogenicity: Structurally related anilines and phenylhydrazines are known carcinogens. Treat this compound as a Suspected Carcinogen .

-

Target Organs: Liver (hepatotoxicity), Blood (methemoglobinemia), Kidneys.

Part 5: Emergency Response & Waste Disposal[1]

Spill Management Workflow

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double gloves, goggles, and P100 respirator.

-

Contain: Cover spill with damp absorbent pads to prevent dust generation.

-

Neutralize: Clean surface with 10% bleach solution (oxidizes the amine) followed by soap and water.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][2]

-

Skin Contact: Immediately wash with soap and water. Do not use ethanol (increases absorption).

-

Ingestion: Rinse mouth. Do NOT induce vomiting . Call a Poison Center immediately.

Part 6: Visualization & Workflows

Safety Decision Tree: Handling Unknown Aminopyrazoles

This workflow dictates the safety logic for handling this compound based on its functional group risks.

Figure 1: Decision tree for safe handling of aminopyrazole derivatives, emphasizing dust control and PPE.

Metabolic Activation Pathway (Hypothetical)

Understanding the metabolic fate helps in assessing toxicity risks (e.g., liver damage).

Figure 2: Hypothetical metabolic pathway showing the potential for N-hydroxylation, a common activation route for aromatic amines leading to toxicity.

References

-

PubChem. Compound Summary: 4-Amino-3,5-dimethylpyrazole (Analog). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 1-phenyl-1H-pyrazol-4-amine. Available at: [Link]

Sources

The Privileged Architecture of N-Arylaminopyrazoles in Modern Drug Discovery

This guide serves as a technical blueprint for the application of N-arylaminopyrazoles in medicinal chemistry. It moves beyond general review to focus on the structural logic, synthetic challenges, and pharmacological utility of this privileged scaffold.[1]

Executive Summary: The Scaffold Advantage

The N-arylaminopyrazole moiety—specifically the 5-amino-1-arylpyrazole and its 3-amino isomer—represents a "privileged structure" in medicinal chemistry. Its utility stems from its ability to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors.

Unlike flat aromatic systems, the N-arylaminopyrazole offers a unique vector geometry. The N-aryl bond, often twisted out of planarity due to steric clash with the C5-amino or C3-hydrogen, creates a distinct 3D topology that enhances selectivity against off-target proteins.

Core Structural Classes

| Class | Structure Description | Key Utility |

| 5-Amino-1-aryl | Amino group at C5, Aryl at N1.[2][3][4][5] | p38 MAPK, BTK, & COX-2 inhibitors. The amino group often acts as a hydrogen bond donor to the kinase hinge region. |

| 3-Amino-1-aryl | Amino group at C3, Aryl at N1. | CDK & JNK inhibitors. Offers a different vector for the N-aryl group, often projecting it into the solvent front or specific hydrophobic pockets. |

| Fused Systems | Pyrazolo[1,5-a]pyrimidines, etc.[6][7] | Bioisosteres of purine. Used in drugs like Zanubrutinib and Avapritinib. |

Mechanism of Action: Kinase Binding Topology

The primary application of N-arylaminopyrazoles is type I and type II kinase inhibition. The scaffold's amphiphilic nature allows it to anchor firmly within the ATP-binding pocket.

The "Hinge-Binder" Paradigm

In the context of kinase inhibition (e.g., p38 MAPK, B-Raf, VEGFR), the aminopyrazole motif functions as a bidentate or tridentate anchor:

-

Acceptor: The pyrazole N2 (pyridine-like nitrogen) accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met, Leu residues).

-

Donor: The exocyclic amino group (-NH2) donates a hydrogen bond to the backbone carbonyl of the hinge.

-

Hydrophobic Clamp: The N-aryl ring (often substituted with electron-withdrawing groups like -CF3 or -Cl) occupies the hydrophobic pocket I or II, often interacting with the gatekeeper residue.

Visualization: Kinase Interaction Logic

The following diagram illustrates the decision tree for optimizing N-arylaminopyrazoles for kinase selectivity.

Figure 1: SAR Decision Tree for optimizing N-arylaminopyrazoles in kinase drug discovery.

Synthetic Strategies & Regiocontrol

A major technical hurdle in working with aminopyrazoles is regioselectivity during ring closure. The reaction of arylhydrazines with

The Regioselectivity Challenge

-

Reaction: Arylhydrazine (

) + -

Mechanism: The hydrazine

is the most nucleophilic site. It attacks the most electrophilic carbon of the-

Attack at Ketone: Leads to 5-amino-1-arylpyrazole .

-

Attack at Nitrile: (Less common under standard conditions) Leads to 3-amino-1-arylpyrazole .

-

Protocol 1: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles

Objective: Synthesize 5-amino-1-(4-chlorophenyl)-3-methylpyrazole. Scope: Validated for gram-scale synthesis.

Reagents:

-

4-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

3-Aminocrotononitrile (or Acetylacetonitrile) (1.1 eq)

-

Ethanol (Solvent)

-

Conc. HCl (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chlorophenylhydrazine HCl (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-aminocrotononitrile (11 mmol) to the solution. Note: Using the enaminonitrile form often improves regiocontrol over the ketonitrile.

-

Acidification: Add catalytic conc. HCl (0.5 mL). The acid activates the nitrile/imine carbons and promotes dehydration.

-

Reflux: Heat the mixture to reflux (

C) for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). -

Work-up: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt or free base.

-

Purification:

-

If solid forms: Filter and wash with cold ethanol.

-

If solution: Evaporate solvent, neutralize with saturated

, extract with ethyl acetate, and recrystallize from Ethanol/Water.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic C4-H singlet around

5.5 ppm. The broad singlet for -

NOE Study: Irradiate the

signal. If NOE is observed at the Ortho-Aryl protons, it confirms the 5-amino regiochemistry (proximity between N1-Aryl and C5-Amino).

-

Medicinal Chemistry Case Studies

Case A: Pirtobrutinib (Reversible BTK Inhibitor)

While first-generation BTK inhibitors (Ibrutinib) form covalent bonds via a cysteine residue, resistance mutations (C481S) necessitated non-covalent options.

-

Role of Pyrazole: The aminopyrazole core serves as the hinge binder.

-

Innovation: It utilizes a specific substitution pattern to maintain high affinity without covalent attachment, allowing it to inhibit both wild-type and C481S mutant BTK.

Case B: CDKs and CAN508

-

Target: CDK9 (Transcriptional regulation).[8]

-

SAR Insight: The 3,5-diamino substitution provides a unique donor-acceptor-donor motif, increasing specificity for the CDK9 ATP pocket compared to CDK2.

Experimental Protocol: Kinase Inhibition Assay

To validate the biological activity of synthesized N-arylaminopyrazoles, a standardized FRET-based kinase assay is recommended.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Target: p38 MAPK

Workflow:

-

Compound Prep: Prepare 10 mM stock solutions of N-arylaminopyrazoles in 100% DMSO. Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve.

-

Enzyme Mix: Dilute recombinant p38 MAPK

(0.5 nM final) and peptide substrate (biotinylated-ATF2) in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM -

Incubation 1: Add 5

L of compound and 10 -

Reaction Start: Add 5

L of ATP ( -

Reaction Stop: After 60 min, add detection reagents (Eu-labeled anti-phospho-ATF2 antibody + APC-labeled Streptavidin) containing EDTA.

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

.

Visualization of Synthetic Logic

The following diagram details the divergent synthetic pathways and the critical decision point for regioselectivity.

Figure 2: Divergent synthesis of aminopyrazoles. Path A is generally favored in standard acidic/alcoholic conditions.

References

-

Marinozzi, M., et al. (2015). "N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry."[3][10] Mini Reviews in Medicinal Chemistry.

-

Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

-

Krystof, V., et al. (2006). "4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects." Journal of Medicinal Chemistry.

-

Rapetti, F., et al. (2024).[11] "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." International Journal of Molecular Sciences.

-

Aggarwal, R., et al. (2011). "Pyrazole: an emerging privileged scaffold in drug discovery." Mini Reviews in Medicinal Chemistry.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel arylazopyrazole inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine: Technical Sourcing & Synthesis Guide

The following technical guide details the sourcing, synthesis, and application of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine , a specialized intermediate in medicinal chemistry.

Executive Summary

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors (e.g., targeting VEGFR, PDGFR, or specific tyrosine kinases). Its structure features a pyrazole core linked via an amine bridge to a 3,5-dimethylphenyl moiety—a lipophilic tail often employed to occupy hydrophobic pockets in ATP-binding sites.

Unlike commodity chemicals, this specific isomer is rarely available as an off-the-shelf catalog item. This guide provides a strategic sourcing framework , comparing custom synthesis options against an in-house synthesis protocol using commercially available precursors.

Market Analysis: Supply Chain & Pricing Strategy

As of Q1 2026, direct commercial stock of N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine is limited. Researchers must choose between Custom Synthesis Services or In-House Fabrication .

Option A: Custom Synthesis (Outsourced)

-

Target Suppliers: Enamine, Wuxi AppTec, Pharmablock, or specialized CROs.

-

Estimated Lead Time: 4–6 weeks.

-

Estimated Cost: $2,500 – $4,500 USD for 1–5 grams (FTE-based pricing).

-

Recommendation: Best for projects requiring >10g or GLP-grade material.

Option B: In-House Synthesis (Recommended)

For research quantities (<5g), in-house synthesis is significantly more cost-effective. The precursors are commodity chemicals.

Table 1: Cost Analysis of Key Precursors (In-House Route)

| Component | Chemical Name | CAS Number | Approx. Price (Sigma/Enamine) | Role |

| Core Scaffold | 4-Nitro-1H-pyrazole | 2075-46-9 | $45.00 / 5g | Pyrazole precursor |

| Coupling Partner | 1-Bromo-3,5-dimethylbenzene | 556-96-7 | $32.00 / 25g | Aryl donor |

| Catalyst | Pd2(dba)3 | 51364-51-3 | $180.00 / 1g | Cross-coupling catalyst |

| Ligand | Xantphos | 161265-03-8 | $65.00 / 5g | Ligand for Pd-coupling |

| Protecting Group | Di-tert-butyl dicarbonate (Boc2O) | 24424-99-5 | $40.00 / 100g | N-protection (Optional) |

Technical Deep Dive: Synthesis Protocol

Since the direct compound is elusive, a validated Buchwald-Hartwig Cross-Coupling pathway is the industry standard for generating this scaffold.

Retrosynthetic Analysis

The target molecule is constructed by coupling a protected 4-aminopyrazole with an aryl halide. Direct coupling on the unprotected pyrazole is possible but often results in N1-arylation (regioselectivity issues). Therefore, an N1-protection strategy is advised.

Figure 1: Validated synthetic route for N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine emphasizing N1-protection to ensure regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-aminopyrazole-1-carboxylate (Intermediate)

-

Protection: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in DCM. Add Boc2O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 4h. Wash with water, dry over Na2SO4, and concentrate to yield tert-butyl 4-nitro-1H-pyrazole-1-carboxylate.

-

Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate under H2 balloon (1 atm) for 12h. Filter through Celite and concentrate.

-

Yield Expectation: >90%[1]

-

QC Check: LCMS (M+H-Boc peak visible).

-

Step 2: Buchwald-Hartwig Coupling

-

Reagents: Charge a flask with tert-butyl 4-aminopyrazole-1-carboxylate (1.0 eq), 1-bromo-3,5-dimethylbenzene (1.2 eq), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

-

Base: Add Cs2CO3 (2.0 eq).

-

Reaction: Degas with Argon for 10 min. Heat to 100°C for 16h.

-

Workup: Cool, filter, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Critical Note: The Boc group on the pyrazole N1 prevents arylation at that position, directing the coupling exclusively to the C4-amine.

-

Step 3: Deprotection

-

Dissolve the coupled product in DCM/TFA (4:1 ratio).

-

Stir at RT for 2h.

-

Concentrate and neutralize with sat. NaHCO3. Extract with EtOAc.

-

Final Product: N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine.

Applications in Drug Discovery

This scaffold is a critical pharmacophore in Type II Kinase Inhibitors . The 3,5-dimethylphenyl group serves as a hydrophobic "cap" that interacts with the allosteric pocket (DFG-out conformation) of kinases such as B-Raf , p38 MAPK , and VEGFR2 .

Figure 2: Pharmacophoric mapping of the target molecule in kinase inhibitor design.

Mechanistic Insight

The 3,5-dimethyl substitutions are sterically significant. They restrict the rotation of the phenyl ring when bound to the protein, reducing the entropic penalty of binding. Furthermore, the pyrazole NH (position 1) remains free to form hydrogen bonds with the hinge region of the kinase ATP-binding site or to be further functionalized with a solubilizing tail.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Bagley, M. C., et al. (2010). "Synthesis of pyrazole-based kinase inhibitors." Tetrahedron Letters.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 4-Amino-1H-pyrazole." PubChem.

-

Li, J. J. (2014). "Name Reactions in Heterocyclic Chemistry II: Buchwald-Hartwig Amination." Wiley-Interscience.

Sources

The 1H-Pyrazol-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The 1H-pyrazole ring system is undoubtedly one such "privileged scaffold," demonstrating remarkable versatility and a propensity for engaging with a wide array of biological targets.[1] This guide delves into a specific, yet profoundly impactful, derivative of this core: the 1H-pyrazol-4-amine scaffold. Our exploration is tailored for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and field-proven insights to harness the full potential of this remarkable chemical entity. We will dissect the nuances of its synthesis, explore its profound implications in kinase inhibition, and illuminate its role in the development of next-generation therapeutics for oncology and inflammatory diseases.

The Medicinal Chemistry Significance of the 1H-Pyrazol-4-amine Core

The 1H-pyrazol-4-amine scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the 4-position.[2] This seemingly simple arrangement of atoms confers a unique combination of physicochemical properties that make it an attractive starting point for drug design.

Key Physicochemical and Structural Features:

-

Hydrogen Bonding Capabilities: The pyrazole ring possesses both hydrogen bond donor (N-H) and acceptor (N) sites, while the exocyclic amino group provides an additional hydrogen bond donor. This rich hydrogen bonding potential allows for multiple, specific interactions within a biological target's binding site, a critical factor in achieving high potency and selectivity.

-

Aromaticity and Rigidity: The aromatic nature of the pyrazole ring provides a rigid, planar scaffold. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, often leading to higher affinity.

-

Tunable Electronics: The electronic properties of the pyrazole ring can be readily modulated by the introduction of substituents at various positions. This allows for fine-tuning of the molecule's pKa, polarity, and metabolic stability.

-

Bioisosteric Replacement: The pyrazole nucleus is a well-established bioisostere for other aromatic rings, such as benzene.[3] This strategy of replacing a core structural element with a bioisostere can lead to improved potency, selectivity, and pharmacokinetic profiles.

These intrinsic properties have positioned the 1H-pyrazol-4-amine scaffold as a frequent constituent of kinase inhibitors. Kinases, a class of enzymes that play a pivotal role in cellular signaling, are often dysregulated in diseases like cancer and chronic inflammation. The ability of the pyrazole core to form key hydrogen bonds with the hinge region of the kinase ATP-binding site is a recurring theme in the design of potent and selective inhibitors.

Navigating the Synthetic Landscape: Crafting the 1H-Pyrazol-4-amine Core

The construction of the 1H-pyrazol-4-amine scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species.[4]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for accessing substituted 1H-pyrazol-4-amine derivatives.

Caption: Generalized synthetic workflow for 1H-pyrazol-4-amine derivatives.

Detailed Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole-4-carboxamide Derivative

This protocol provides a representative example of the synthesis of a functionalized aminopyrazole, a common precursor to more complex derivatives.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

-

To a stirred solution of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) in acetic anhydride (3 equivalents), heat the reaction mixture at 120 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate

-

Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

-

Add the desired substituted hydrazine (e.g., phenylhydrazine, 1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired aminopyrazole derivative.

Step 3: Hydrolysis to 5-amino-1-substituted-1H-pyrazole-4-carboxylic acid

-

Suspend the ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the carboxylic acid.

Step 4: Amide Coupling to form the 5-Amino-1H-pyrazole-4-carboxamide

-

To a stirred solution of the 5-amino-1-substituted-1H-pyrazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine (1.1 equivalents) and continue stirring at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final 5-amino-1H-pyrazole-4-carboxamide derivative.

Biological Activities and Therapeutic Applications: A Focus on Kinase Inhibition

The 1H-pyrazol-4-amine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinase targets implicated in cancer and inflammatory diseases.[5][6]

Anticancer Applications

The uncontrolled proliferation of cancer cells is often driven by aberrant kinase signaling. Consequently, targeting these kinases with small molecule inhibitors is a clinically validated strategy in oncology.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7] The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been identified as a potent chemotype for CDK2 inhibitors.[3][7] For instance, bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole group in a known CDK inhibitor led to the discovery of compounds with low nanomolar inhibitory activity against CDK2.[3][7] One such derivative displayed a Ki of 0.005 µM against CDK2 and exhibited sub-micromolar antiproliferative activity across a panel of cancer cell lines.[3][7] Mechanistic studies revealed that this compound induced cell cycle arrest at the S and G2/M phases and triggered apoptosis.[3][7]

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant gatekeeper mutants.[8][9] A representative compound from this series demonstrated nanomolar IC50 values against FGFR1, FGFR2, and FGFR3, and also potently inhibited the proliferation of cancer cell lines with FGFR aberrations.[8][9]

Other Kinase Targets in Oncology: The versatility of the 1H-pyrazol-4-amine scaffold extends to other oncology-relevant kinases, including:

-

Wee1 Kinase: (1H-pyrazol-4-ylamino)pyrimidine derivatives are being developed as selective Wee1 inhibitors for the treatment of cancers like medulloblastoma.[10]

-

Bruton's Tyrosine Kinase (BTK): 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been designed as irreversible BTK inhibitors for B-cell malignancies.[11]

The following diagram illustrates the central role of CDK2 in cell cycle progression and its inhibition by a 1H-pyrazol-4-amine-based inhibitor.

Caption: Inhibition of the CDK2 pathway by a 1H-pyrazol-4-amine derivative.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and kinases are key mediators of inflammatory signaling pathways.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), both of which are central to the inflammatory response. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors for the treatment of inflammatory diseases.[12]

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed cell death that contributes to inflammation. 1H-pyrazol-3-amine derivatives have been identified as novel, selective, and orally available RIPK1 inhibitors.[13][14] A lead compound from this series demonstrated low nanomolar activity against RIPK1 and showed significant therapeutic effects in in vivo models of systemic inflammatory response syndrome and inflammatory bowel disease.[13]

Comparative Inhibitory Activity of 1H-Pyrazol-4-amine Derivatives against Various Kinases

| Scaffold Derivative Class | Target Kinase | IC50 / Ki | Disease Area | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 µM (Ki) | Cancer | [3][7] |

| 5-amino-1H-pyrazole-4-carboxamide | FGFR1 | 46 nM (IC50) | Cancer | [8][9] |

| 5-amino-1H-pyrazole-4-carboxamide | FGFR2 | 41 nM (IC50) | Cancer | [8][9] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | BTK | 1.2 nM (IC50) | Cancer | [11] |

| 1H-pyrazol-3-amine derivative | RIPK1 | Low nanomolar | Inflammatory Diseases | [13] |

Structure-Activity Relationships (SAR): A Guide to Optimization

Systematic modification of the 1H-pyrazol-4-amine scaffold has yielded valuable insights into the structure-activity relationships that govern potency and selectivity.

-

Substitution at the N1 position: The substituent at the N1 position of the pyrazole ring often projects into a solvent-exposed region of the kinase binding site. This position is a key handle for modulating physicochemical properties such as solubility and permeability, as well as for introducing vectors for further functionalization.

-

Substitution at the C3 and C5 positions: These positions are crucial for establishing interactions with the hydrophobic regions of the ATP-binding pocket. The size, shape, and electronic nature of substituents at C3 and C5 can significantly impact both potency and selectivity.[15]

-

The Amino Group at C4: The 4-amino group is often involved in crucial hydrogen bonding interactions with the kinase hinge region. It can also serve as an attachment point for larger moieties that can pick up additional interactions in the active site.

The exploration of SAR is an iterative process of design, synthesis, and testing. By carefully analyzing the biological data from each round of optimization, medicinal chemists can build a comprehensive understanding of the molecular features required for optimal activity.[16]

Conclusion and Future Perspectives

The 1H-pyrazol-4-amine scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of kinase inhibitor design.[17] Its inherent structural and electronic properties, coupled with its synthetic tractability, make it an ideal starting point for the development of novel therapeutics. The successful application of this scaffold in targeting a diverse range of kinases underscores its versatility and adaptability.

Future research in this area will likely focus on:

-

Developing highly selective inhibitors: As our understanding of the kinome deepens, the demand for inhibitors with exquisite selectivity will continue to grow. Fine-tuning the substitution pattern of the 1H-pyrazol-4-amine core will be crucial in achieving this goal.

-

Targeting novel kinases: The "dark kinome" represents a vast and largely untapped source of potential drug targets. The 1H-pyrazol-4-amine scaffold is well-positioned to play a role in the exploration of these novel targets.[5]

-

Developing covalent and allosteric inhibitors: Moving beyond traditional ATP-competitive inhibition, the development of covalent and allosteric inhibitors offers opportunities for enhanced potency, selectivity, and duration of action. The 1H-pyrazol-4-amine scaffold can be functionalized to incorporate reactive groups for covalent targeting or to engage with allosteric sites.

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2951. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8234. [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

-

Review: Anticancer Activity Of Pyrazole. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5226-5236. [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2017). ACS Medicinal Chemistry Letters, 8(11), 1142–1147. [Link]

-

Novel (1H-Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 156-166. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 295-307. [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(11), 7723–7740. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7856. [Link]

-

Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 86. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116558. [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(7), 105953. [Link]

-

Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2024). Future Medicinal Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Molecules, 28(4), 1836. [Link]

-

Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2025). ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (2024). SSRN. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Organic Synthesis, 20(6), 614-640. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances, 13(38), 26647-26665. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4231. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(9), 2686. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Bentham Science. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). ResearchGate. [Link]

-

1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). Scientific Reports. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-1. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2015). Molecules, 20(7), 11866–11905. [Link]

-

Structure–activity relationship summary of tested compounds. (2023). ResearchGate. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

Methodological & Application

protocol for coupling 3,5-dimethylaniline with nitropyrazoles